molecular formula C13H14O4 B576872 3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid CAS No. 10410-30-7

3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid

Cat. No.: B576872
CAS No.: 10410-30-7
M. Wt: 234.25 g/mol
InChI Key: UXYXOHOEBPLIJJ-UHFFFAOYSA-N
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Description

3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid stands out due to its unique propionic acid side chain, which may confer distinct biological activities and chemical reactivity. The presence of the methoxy and methyl groups on the benzofuran ring also contributes to its unique properties.

Properties

CAS No.

10410-30-7

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

3-(6-methoxy-3-methyl-2-benzofuran-1-yl)propanoic acid

InChI

InChI=1S/C13H14O4/c1-8-10-4-3-9(16-2)7-11(10)12(17-8)5-6-13(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)

InChI Key

UXYXOHOEBPLIJJ-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=CC2=C(O1)CCC(=O)O)OC

Canonical SMILES

CC1=C2C=CC(=CC2=C(O1)CCC(=O)O)OC

Synonyms

3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid

Origin of Product

United States

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